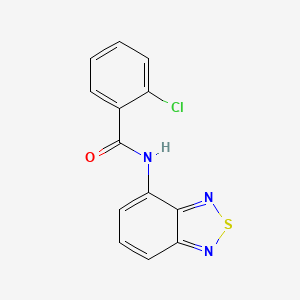![molecular formula C24H17N5O4 B15037110 N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B15037110.png)
N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-5-(2-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
The synthesis of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzotriazole Moiety: This step involves the reaction of an appropriate phenylamine with sodium nitrite in the presence of an acid to form the benzotriazole ring.
Introduction of the Nitro Group: The nitro group can be introduced through nitration of the appropriate aromatic compound using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.
Coupling Reactions: The final step involves coupling the benzotriazole moiety, the nitrophenyl group, and the furan ring through amide bond formation using reagents such as carbodiimides.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as UV absorbers or corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The benzotriazole moiety may play a key role in binding to these targets, while the nitrophenyl and furan groups may contribute to the compound’s overall activity and specificity.
Comparison with Similar Compounds
N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE can be compared with other benzotriazole derivatives, such as:
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Known for its use as a UV absorber in sunscreens and plastics.
5-Chloro-2-(2H-benzotriazol-2-yl)-4-methylphenol: Used as a corrosion inhibitor in various industrial applications.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used as a stabilizer in polymers and coatings.
The uniqueness of N-[2-(4-METHYLPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-5-(2-NITROPHENYL)FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzotriazole derivatives.
Properties
Molecular Formula |
C24H17N5O4 |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[2-(4-methylphenyl)benzotriazol-5-yl]-5-(2-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H17N5O4/c1-15-6-9-17(10-7-15)28-26-19-11-8-16(14-20(19)27-28)25-24(30)23-13-12-22(33-23)18-4-2-3-5-21(18)29(31)32/h2-14H,1H3,(H,25,30) |
InChI Key |
KMNGAUHPDVUNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037029.png)
![N-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B15037034.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B15037037.png)
![N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15037049.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B15037063.png)

![N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15037072.png)

![Ethyl 2-{[4-(benzyloxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15037081.png)
![N-[(E)-amino(1,3-benzothiazol-2-ylamino)methylidene]-4-nitrobenzamide](/img/structure/B15037086.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide](/img/structure/B15037087.png)
![N-[(2Z)-2-[(furan-2-ylcarbonyl)amino]-3-(4-nitrophenyl)prop-2-enoyl]valine](/img/structure/B15037090.png)
![14-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-13-phenyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B15037097.png)
![6-Amino-4-(2-ethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15037103.png)
